

A Technical Guide to the Spectroscopic Profile of 2-Propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Propylquinoline-4-carboxylic acid

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This document provides a detailed overview of the spectroscopic data for **2-Propylquinoline-4-carboxylic acid** ($C_{13}H_{13}NO_2$). It includes predicted and characteristic spectral data, generalized experimental protocols for obtaining such data, and diagrams illustrating analytical workflows and potential biological mechanisms of action relevant to the quinoline-4-carboxylic acid scaffold.

Compound Overview

2-Propylquinoline-4-carboxylic acid is an organic compound featuring a quinoline core, which is a key pharmacophore in numerous biologically active molecules. The structure consists of a propyl group at position 2 and a carboxylic acid group at position 4 of the quinoline ring. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data

The following sections summarize the expected quantitative data from key spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. The data below is based on predicted values for various adducts.[\[1\]](#)

Adduct Ion	Calculated m/z
$[\text{M}+\text{H}]^+$	216.10192
$[\text{M}+\text{Na}]^+$	238.08386
$[\text{M}-\text{H}]^-$	214.08736
$[\text{M}+\text{NH}_4]^+$	233.12846
$[\text{M}]^+$	215.09409

Table 1: Predicted m/z values for **2-Propylquinoline-4-carboxylic acid**.

The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization typically involve the loss of the carboxyl group (as $\cdot\text{COOH}$ or CO_2) from the molecular ion.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS).

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the quinoline ring, and the aliphatic protons of the propyl group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[\[3\]](#)[\[4\]](#)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
-COOH	> 12.0	Broad Singlet
Quinoline Aromatic Protons	7.5 - 8.7	Multiplets
Quinoline C3-H	~7.9 - 8.1	Singlet
Propyl -CH ₂ - (alpha to ring)	~3.0	Triplet
Propyl -CH ₂ - (middle)	~1.8	Sextet
Propyl -CH ₃	~1.0	Triplet

Table 2: Predicted ¹H NMR chemical shifts for **2-Propylquinoline-4-carboxylic acid**.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carboxyl carbon is characteristically found in the 165-185 ppm range.[3][5]

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-COOH	165 - 170
Quinoline C4	~145
Quinoline Aromatic Carbons	118 - 150
Propyl -CH ₂ - (alpha to ring)	~40
Propyl -CH ₂ - (middle)	~22
Propyl -CH ₃	~14

Table 3: Predicted ¹³C NMR chemical shifts for **2-Propylquinoline-4-carboxylic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have highly characteristic absorption bands.[5][6]

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500 - 3300	Very broad, strong
C-H (Aromatic)	3000 - 3100	Sharp, medium
C-H (Aliphatic)	2850 - 2960	Sharp, medium-strong
C=O (Carboxylic Acid)	1690 - 1725	Strong, sharp (Conjugated)
C=C / C=N (Aromatic Ring)	1500 - 1620	Medium to strong, sharp
C-O (Carboxylic Acid)	1210 - 1320	Strong

Table 4: Characteristic IR absorption bands for **2-Propylquinoline-4-carboxylic acid**.

The broadness of the O-H stretch is due to extensive hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state.[\[4\]](#)[\[7\]](#) The carbonyl (C=O) stretch appears at a slightly lower frequency than a non-conjugated acid due to its conjugation with the quinoline ring system.[\[3\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For this compound, the extended aromatic system of the quinoline ring is the primary chromophore.

Chromophore	Expected λ_{\max} (nm)
Quinoline Ring	~230-250, ~300-330

Table 5: Expected UV-Vis absorption maxima for **2-Propylquinoline-4-carboxylic acid**.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of quinoline-4-carboxylic acid derivatives.

Synthesis via Doebner Reaction

A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[8][9]

- Reaction Setup: Aniline, an appropriate aldehyde (in this case, butanal), and pyruvic acid are mixed in a solvent such as ethanol.
- Catalysis: A catalytic amount of an acid like trifluoroacetic acid may be added.[8]
- Reflux: The mixture is heated under reflux for several hours (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.
- Purification: The solid is filtered and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal standard (0.00 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz or 500 MHz Bruker instrument.[8][10]

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

- Data Acquisition: High-resolution mass spectra are recorded on an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements.
[\[10\]](#)

IR Spectroscopy

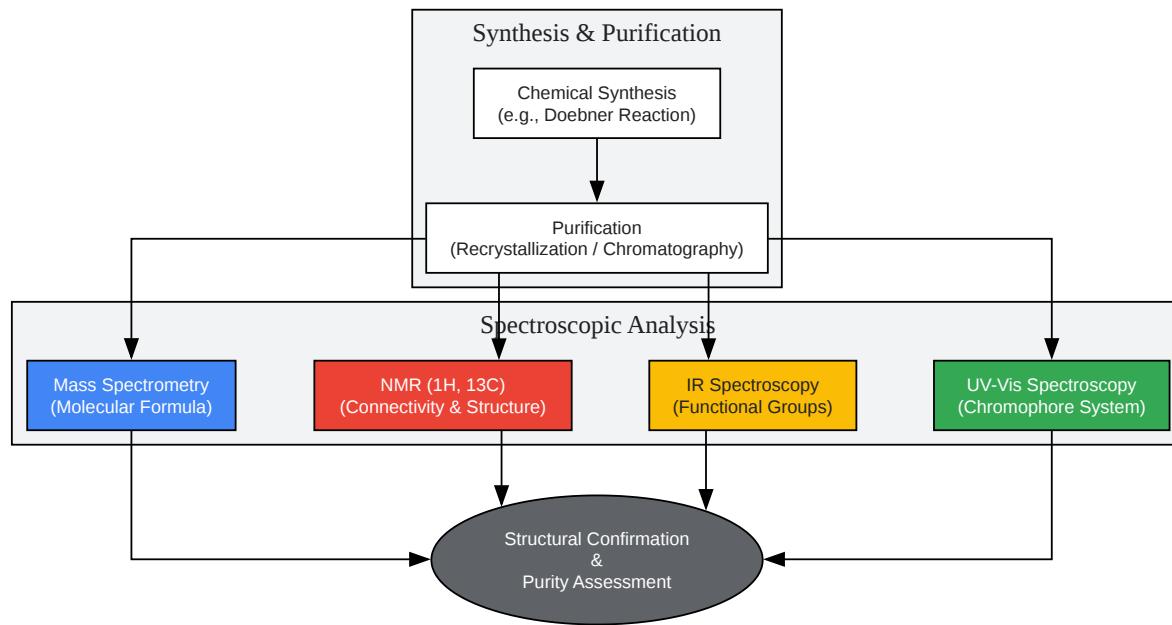
- Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .
[\[11\]](#)

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
- Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The scan is typically performed from 200 to 400 nm.

Visualizations: Workflows and Pathways

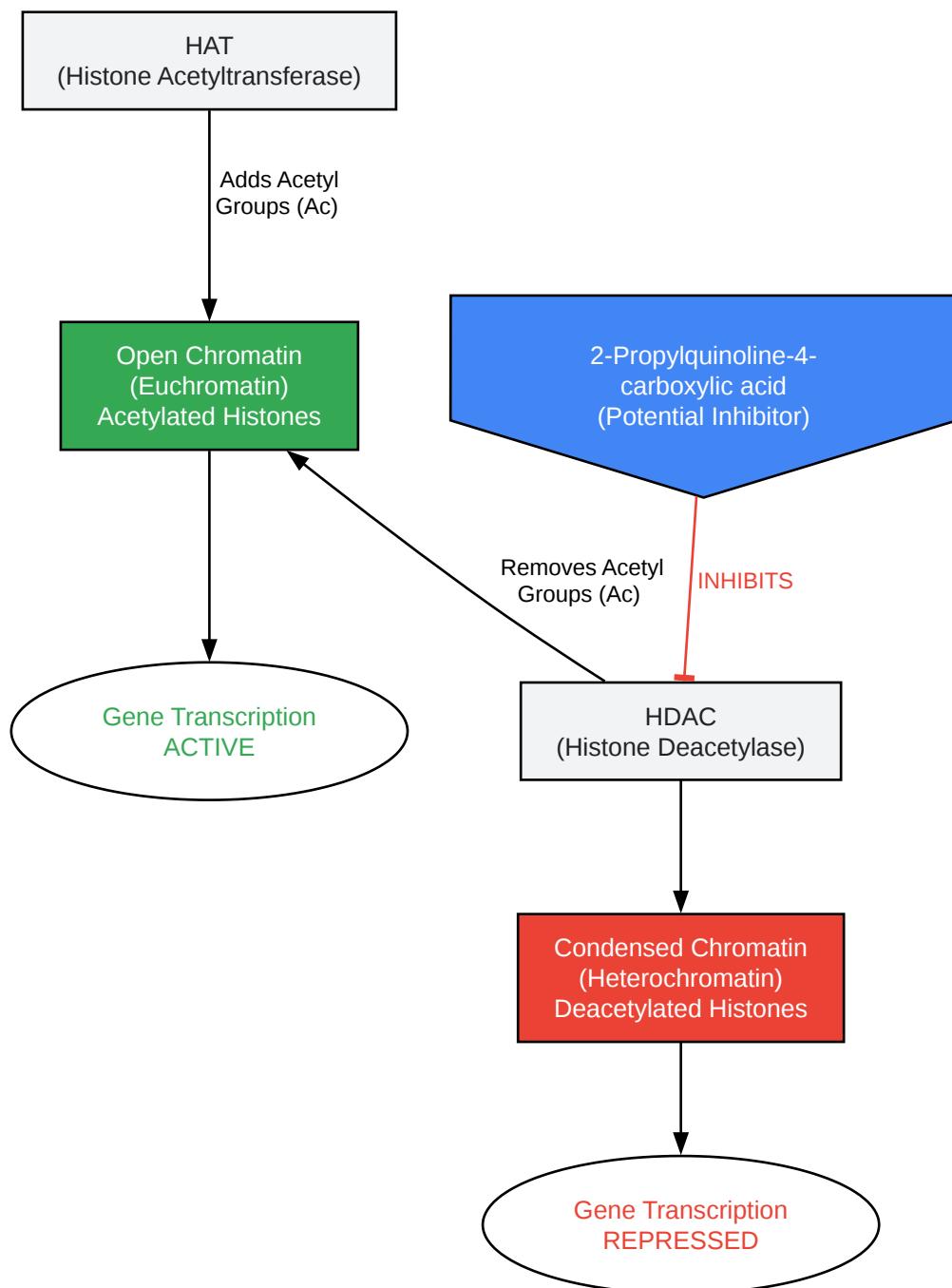
The following diagrams, created using the DOT language, illustrate a typical characterization workflow and a potential biological mechanism of action for this class of compounds.



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Many quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been studied as Histone Deacetylase (HDAC) inhibitors.[10][12] The following diagram illustrates this general mechanism.



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Caption: Mechanism of gene regulation by HDACs and its inhibition by quinoline derivatives.

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